G-Protein Substrate Specificity: PTx ADP-Ribosylates Inhibitory Gαi/o Whereas Cholera Toxin Targets Stimulatory Gαs
Pertussis Toxin (PTx) selectively ADP-ribosylates the α-subunits of inhibitory G-proteins (Gαi, Gαo, Gαt) at a conserved C-terminal cysteine residue, locking them in an inactive GDP-bound state and blocking receptor-mediated signal transduction [1]. In contrast, cholera toxin (CT) ADP-ribosylates the α-subunit of stimulatory Gs (Gαs) at an arginine residue, locking it in a constitutively active GTP-bound state that persistently activates adenylyl cyclase [2]. The molecular-weight signatures of the ADP-ribosylated substrates are distinct: PTx labels a 39–41 kDa band (Gi/Go), whereas CT labels 45 and 52 kDa bands (Gs) in mammalian membranes [3]. This orthogonal G-protein targeting is experimentally exploited for the differential dissection of Gi/o- versus Gs-coupled receptor pathways and cannot be mimicked by substitution of one toxin for the other.
| Evidence Dimension | G-protein α-subunit target and functional consequence |
|---|---|
| Target Compound Data | ADP-ribosylates Gαi (39–41 kDa), Gαo, Gαt → locks inactive → inhibits adenylyl cyclase; Km (NAD+) = 800 µM; kcat = 40 min⁻¹ for recombinant Gαi1 |
| Comparator Or Baseline | Cholera Toxin: ADP-ribosylates Gαs (42–52 kDa) → locks active → constitutively stimulates adenylyl cyclase; Km (NAD+) = 4 mM (glycohydrolase activity) increasing to ~50 mM with ADP-ribose acceptors |
| Quantified Difference | Opposing signaling outcomes: PTx abolishes receptor–Gi coupling; CT causes persistent Gs activation and cAMP elevation. NAD+ Km differs ~5-fold (800 µM vs 4 mM). |
| Conditions | In vitro ADP-ribosylation assays using [³²P]NAD+ in mammalian membrane preparations; recombinant Gαi1 subunits; HL-60 cell membranes |
Why This Matters
Procurement of PTx is non-negotiable for Gi/o-pathway studies because CT and LT produce functionally opposite cAMP responses, making them experimental confounds rather than substitutes.
- [1] Scheuring J, Schramm VL. Transition-state structure for the ADP-ribosylation of recombinant Gialpha1 subunits by pertussis toxin. Biochemistry. 1998;37(9):2748-2758. doi:10.1021/bi972594x. View Source
- [2] Galloway T, van Heyningen S. Binding of NAD+ by cholera toxin. Biochem J. 1987;244(1):225-230. doi:10.1042/bj2440225. View Source
- [3] Kamata Y, et al. Identification of GTP-Binding Proteins by ADP-Ribosylation in the Presence of Cholera Toxin, Pertussis Toxin and Botulinum Toxin D in Plasma Membrane Isolated from Eggs and Embryos of Sea Urchin. 1992. View Source
